3-Amino-2'-fluoro-[1,1'-biphenyl]-2-carbonitrile
CAS No.:
Cat. No.: VC13371695
Molecular Formula: C13H9FN2
Molecular Weight: 212.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9FN2 |
|---|---|
| Molecular Weight | 212.22 g/mol |
| IUPAC Name | 2-amino-6-(2-fluorophenyl)benzonitrile |
| Standard InChI | InChI=1S/C13H9FN2/c14-12-6-2-1-4-10(12)9-5-3-7-13(16)11(9)8-15/h1-7H,16H2 |
| Standard InChI Key | PHSGRXXCIDMDGK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=C(C(=CC=C2)N)C#N)F |
| Canonical SMILES | C1=CC=C(C(=C1)C2=C(C(=CC=C2)N)C#N)F |
Introduction
Structural Characteristics and Molecular Properties
Core Biphenyl Architecture
The compound’s backbone consists of two benzene rings connected by a single carbon–carbon bond, forming a biphenyl system. The fluorine atom at the 2'-position introduces steric hindrance and electronic effects, while the carbonitrile group at the 2-position contributes to dipole interactions and hydrogen-bonding capabilities . The amino group at the 3-position enhances solubility in polar solvents and facilitates protonation under acidic conditions.
Substituent Effects on Electronic Distribution
Density functional theory (DFT) calculations on analogous biphenyl systems reveal that the fluorine atom induces a para-directing effect on the adjacent ring, while the carbonitrile group withdraws electron density, creating a polarized electronic environment . This polarization likely influences the compound’s reactivity in nucleophilic aromatic substitution and metal-catalyzed coupling reactions.
Synthetic Methodologies
Sequential Functionalization Approaches
Chemical Reactivity and Derivative Formation
Amino Group Transformations
The primary amine participates in:
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Acylation: Reaction with acetyl chloride yields the N-acetyl derivative, enhancing metabolic stability.
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Diazo Coupling: Forms azo dyes with electron-rich aromatics, useful in photodynamic therapy .
Carbonitrile Reactivity
The nitrile group undergoes:
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Hydrolysis: Concentrated HCl at reflux converts it to a carboxylic acid, though competing amine protonation necessitates careful pH control.
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Nucleophilic Additions: Grignard reagents add to the nitrile, producing ketones after hydrolysis .
Fluorine-Based Modifications
The 2'-fluorine resists displacement under mild conditions but participates in Ullmann-type couplings with CuI/1,10-phenanthroline at 120°C, enabling biaryl ether synthesis .
Industrial and Research Applications
Pharmaceutical Intermediate
Serves as a precursor to PARP inhibitors, where the carbonitrile is oxidized to a carboxamide for hydrogen bonding with Asp766 .
Liquid Crystal Development
The biphenyl core and polar substituents enable mesophase formation between 120–140°C, with dielectric anisotropy (Δε) of +6.2, suitable for display technologies .
Comparative Analysis with Structural Analogs
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